molecular formula C32H27N5O3S B11624731 (2Z)-6-benzyl-2-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-benzyl-2-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11624731
M. Wt: 561.7 g/mol
InChI Key: CHTIUBNHJMKNDU-VEILYXNESA-N
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Description

The compound (2Z)-6-BENZYL-2-({3-[3-METHYL-4-(PROPAN-2-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule that belongs to the class of thiazolotriazine derivatives

Properties

Molecular Formula

C32H27N5O3S

Molecular Weight

561.7 g/mol

IUPAC Name

(2Z)-6-benzyl-2-[[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C32H27N5O3S/c1-20(2)40-27-15-14-23(16-21(27)3)29-24(19-36(35-29)25-12-8-5-9-13-25)18-28-31(39)37-32(41-28)33-30(38)26(34-37)17-22-10-6-4-7-11-22/h4-16,18-20H,17H2,1-3H3/b28-18-

InChI Key

CHTIUBNHJMKNDU-VEILYXNESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=CC=C5)S3)C6=CC=CC=C6)OC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=CC=C5)S3)C6=CC=CC=C6)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-BENZYL-2-({3-[3-METHYL-4-(PROPAN-2-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The starting materials include benzyl bromide, 3-methyl-4-(propan-2-yloxy)phenylhydrazine, and 1-phenyl-1H-pyrazole-4-carbaldehyde. The key steps involve the formation of the pyrazole ring, followed by the condensation with thiazolotriazine intermediates under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process includes the purification of intermediates and final products using techniques such as recrystallization, chromatography, and distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted thiazolotriazine compounds with different functional groups.

Scientific Research Applications

The compound (2Z)-6-BENZYL-2-({3-[3-METHYL-4-(PROPAN-2-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a subject of study in biological research.

    Medicine: Due to its potential therapeutic effects, the compound is investigated for its use in drug development and pharmaceutical formulations.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-6-BENZYL-2-({3-[3-METHYL-4-(PROPAN-2-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolotriazine Derivatives: Compounds with similar thiazolotriazine structures but different substituents.

    Pyrazole Derivatives: Compounds containing the pyrazole ring with various functional groups.

    Phenylhydrazine Derivatives: Compounds derived from phenylhydrazine with different chemical modifications.

Uniqueness

The uniqueness of (2Z)-6-BENZYL-2-({3-[3-METHYL-4-(PROPAN-2-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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